Disperse orange 42
Description
Properties
CAS No. |
12223-25-5 |
|---|---|
Molecular Formula |
C112H125MoN8O23PW |
Origin of Product |
United States |
Scientific Research Applications
Applications in Textiles
- Dyeing Synthetic Fibers : Disperse Orange 42 is extensively used in dyeing polyester, acetate, and polyamide fabrics. Its ability to provide bright colors with excellent wash and light fastness makes it suitable for various textile applications .
- Fashion and Apparel : The dye is prevalent in the fashion industry, where it is used for producing vibrant clothing items. Its application extends to sportswear due to its durability and resistance to fading .
- Home Textiles : this compound is also applied in home textiles such as curtains, upholstery, and bed linens, contributing to the aesthetic appeal of interior spaces .
Environmental Considerations
The use of disperse dyes, including this compound, raises environmental concerns due to their potential toxicity and persistence in the environment. Studies have examined the leaching of these dyes into water systems, prompting the development of more environmentally friendly dyeing processes .
Case Study: Environmental Monitoring
A study utilized solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-ESI-MS/MS) to monitor disperse dyes in aquatic environments. The method demonstrated effective detection of various disperse dyes at low concentrations, highlighting the importance of monitoring these compounds in effluents from textile industries .
Health Implications
This compound has been associated with allergic reactions in some individuals. The European Union has implemented regulations restricting certain disperse dyes due to their potential health risks, including skin sensitization and carcinogenicity .
Case Study: Allergy Testing
Research conducted on textile dye allergies indicated that certain disperse dyes could cause contact dermatitis. In a patch testing study, patients showed positive reactions to various disperse dyes, emphasizing the need for careful selection of dyes in consumer products .
Regulatory Framework
The use of this compound is subject to various regulations aimed at minimizing health risks associated with exposure to harmful substances. Regulatory bodies have established guidelines for testing and limiting the presence of hazardous disperse dyes in consumer products .
Chemical Reactions Analysis
Degradation Pathways
Disperse Orange 42 undergoes degradation via chemical, microbial, and photolytic routes, primarily targeting the azo bond:
Azo Bond Reduction
-
Chemical Reduction : Sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) cleaves the azo bond, producing aromatic amines .
-
Microbial Degradation : Bacterial azoreductases (e.g., in Franconibacter sp.) catalyze reductive cleavage under anaerobic conditions, yielding metabolites like hydrazobenzene derivatives and substituted anilines .
Oxidative Degradation
Advanced oxidation processes (AOPs) using UV/H₂O₂ or ozone generate hydroxyl radicals (·OH), breaking the dye into smaller fragments (e.g., phenolic compounds) .
Dye Stability
-
pH Sensitivity : Degrades minimally in acidic to neutral conditions (pH 3–8) but shows sensitivity to Ca²⁺ and Cu²⁺ ions, which accelerate decomposition .
-
Thermal Stability : Stable up to 210–220°C (hot melt dyeing) .
Byproducts and Toxicity
Degradation produces aromatic amines, some of which are carcinogenic (e.g., 4-aminoazobenzene derivatives) .
Common Degradation Products :
| Product | Source |
|---|---|
| Hydrazobenzene derivatives | Microbial reduction |
| Sulfonated anilines | Oxidative cleavage |
| Phenolic compounds | Photolysis |
Comparative Degradation Efficiency
Studies on analogous azo dyes suggest this compound follows similar degradation kinetics:
| Method | Efficiency (%) | Conditions | Reference |
|---|---|---|---|
| Bacterial reduction | 98.14 | Heterotrophic, pH 7 | |
| Chemical reduction | 85–90 | Na₂S₂O₄, 25°C | |
| UV/H₂O₂ | 95 | 254 nm, 60 min |
Industrial and Environmental Implications
Comparison with Similar Compounds
Comparison with Similar Disperse Orange Dyes
Structural and Molecular Comparisons
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Disperse Orange 42 | 12223-35-5 | C₂₄H₁₉N₃O₃ | 397.43 | Monoazo, methoxy and hydroxyl groups |
| Disperse Orange 3 | 730-40-5 | C₁₂H₁₀N₄O₂ | 266.24 | Simple monoazo, nitro group |
| Disperse Orange 25 | 31482-43-0 | C₁₇H₁₄N₄O₄ | 338.32 | Diazo, sulfonic acid substituents |
| Disperse Orange 29 | 19800-42-1 | C₁₈H₁₅ClN₆O₂ | 382.80 | Monoazo, chloro and cyanoethyl groups |
| Disperse Orange 44 | 4058-30-4 | C₁₈H₁₅ClN₆O₂ | 382.80 | Monoazo, chloro and nitro groups |
| Disperse Orange 61 | 55281-26-0 | C₁₇H₁₅Br₂N₅O₂ | 481.14 | Brominated substituents, nitro group |
Key Observations :
Electronic and Optical Properties
Absorption Spectra and λₘₐₓ
| Compound | λₘₐₓ (nm) | Absorption Cross-Section (cm²) | Oscillator Strength (f) |
|---|---|---|---|
| This compound | Data not available | – | – |
| Disperse Orange 3 | 443 | 0.32 × 10⁻¹⁶ | – |
| Disperse Orange 13* | 454–497 | – | 0.693–1.288 |
| Disperse Orange 29 | 450–470 | – | – |
Note: Disperse Orange 13 (DO13) is included as a reference for modified analogs. Studies show that adding thiophene or oxadiazole groups to DO13 increases λₘₐₓ and absorption intensity, enhancing suitability for solar cells .
Energy Band Gaps and Semiconductor Behavior
| Compound | HOMO-LUMO Gap (eV) | Work Function (eV) | Open-Circuit Voltage (Voc, eV) |
|---|---|---|---|
| This compound | – | – | – |
| Disperse Orange 13 | 2.836–3.114 | 3.852–4.277 | 2.836–3.114 |
| Disperse Orange 3 | – | – | – |
Application-Specific Performance
Durability and Fastness
| Compound | Light Fastness | Wash Fastness | Sublimation Resistance |
|---|---|---|---|
| This compound | 4-5 | 4-5 | 4-5 |
| Disperse Orange 29 | 7 | 4 | 4-5 |
| Disperse Orange 44 | 5-6 | 4 | 4 |
- Disperse Orange 29 outperforms others in lightfastness (rating 7/8), attributed to its cyanoethyl groups enhancing photostability .
Preparation Methods
Diazotization and Coupling Reaction
The first step involves the preparation of phenyldiazonium chloride from aniline derivatives. In a representative example, 69.75 parts of phenyldiazonium chloride are synthesized under controlled acidic conditions, typically using hydrochloric acid and sodium nitrite at temperatures between 0°C and 7°C. The diazonium salt is then coupled with N-(p-methoxyphenyl)-2-hydroxy-3-naphthamide, a naphthol derivative, in an alkaline medium.
The coupling reaction is conducted in an aqueous solution containing 153 parts of N-(p-methoxyphenyl)-2-hydroxy-3-naphthamide dissolved in 1550 parts of water with 121.5 parts of 33% sodium hydroxide. The reaction mixture is maintained at low temperatures (2°C–7°C) to prevent premature decomposition of the diazonium salt. Ice (1250 parts) is added to stabilize the temperature during the exothermic coupling process.
Role of Surfactants in Synthesis
A critical innovation in the synthesis process involves the addition of nonionic surfactants to modulate reaction kinetics and product stability. For instance, 20 parts of nonylphenolpolyglycol ether (cloud point: 32°C–34°C) are introduced to the coupling component solution before diazonium salt addition. This surfactant facilitates homogeneous mixing, reduces particle aggregation, and enhances the solubility of intermediate products.
Post-coupling, the reaction mixture is neutralized to pH 7 using dilute hydrochloric acid, yielding a suspension of this compound with a BET specific surface area of 54.5 m²/g. The inclusion of surfactants at this stage significantly improves the filterability of the dye suspension, enabling higher solids content in subsequent processing steps.
Purification and Isolation Techniques
Isolation of this compound from the reaction mixture requires careful control of temperature and filtration parameters to maximize yield and purity.
Thermal Filtration and Washing
The dye suspension is heated to 80°C–85°C using direct steam injection, after which it is filtered through a preheated nutsche filter. Hot water (50°C–60°C) is used to wash the filter cake until it is free of residual salts and byproducts. This step is critical for removing unreacted starting materials and inorganic impurities, which can adversely affect dye performance.
The use of elevated temperatures during filtration exploits the thermoresponsive behavior of surfactants. Heating above the cloud point of nonylphenolpolyglycol ether causes surfactant phase separation, which promotes particle agglomeration and facilitates efficient solid-liquid separation. This method increases the solids content of the press cake from 15.5% (without surfactant) to 46% (with surfactant), drastically reducing energy consumption during drying.
Impact of Surfactants on Press Cake Properties
Comparative studies highlight the role of surfactants in press cake optimization:
| Parameter | With Surfactant | Without Surfactant |
|---|---|---|
| Solids Content | 46% | 15.5% |
| Filtration Time | 30 minutes | >2 hours |
| Dispersing Effort | Low | High |
| Energy Cost (Drying) | Reduced by 60% | Baseline |
Formulation with Auxiliary Agents
Post-isolation, this compound is formulated with dispersants and diffusion agents to enhance its applicability in textile dyeing.
Dispersant Systems
Anionic dispersants, such as sodium lignosulfonate (B or 85A), are added to the press cake to stabilize the dye particles in aqueous dispersion. These lignin-based agents adsorb onto the dye surface, preventing reaggregation through electrostatic repulsion. Typical formulations include:
-
Sodium lignosulfonate B : 10%–15% by weight of dye
-
Diffusion agents (MF/NNO) : 5%–8% by weight of dye
The choice of dispersant impacts the high-temperature dispersibility and storage stability of the final product. For example, sodium lignosulfonate 85A, an imported variant, offers superior performance in alkaline dyeing baths compared to domestic alternatives.
Dust Suppression
Post-drying, the dye powder is treated with anti-dusting agents like JH2112 to minimize airborne particulate matter during handling. This step is essential for workplace safety and regulatory compliance.
Environmental and Economic Considerations
Modern preparation methods prioritize ecological sustainability without compromising cost-effectiveness.
Halogen and Phenol Reduction
This compound formulations are designed to exclude chlorinated phenols (e.g., pentachlorophenol) and halogenated solvents, aligning with REACH and Oeko-Tex standards. Analytical screenings confirm the absence of these contaminants at concentrations exceeding 1 ppm in commercial batches.
Energy Efficiency Improvements
The integration of surfactant-assisted thermal filtration reduces drying energy requirements by 60%, as evidenced by lower steam consumption in spray dryers. Additionally, the high solids content of press cakes (57.8% in optimized runs) shortens drying cycles, enhancing production throughput.
Industrial Scalability and Process Adaptations
The methodologies described are adaptable to large-scale manufacturing, with batch sizes exceeding 1000 kg reported in patent examples. Key scalability factors include:
-
Reactor Design : Jacketed reactors with steam injection capabilities maintain precise temperature control during diazotization and coupling.
-
Filtration Equipment : Preheated filter presses (e.g., membrane plate presses) handle high-temperature slurries without clogging.
-
Dispersing Technology : Bead mills and high-shear dissolvers achieve particle sizes <1 μm, critical for dye uptake on polyester fibers.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Disperse Orange 42 to improve yield and purity?
- Methodological Guidance :
- Use factorial design experiments to test variables (e.g., reaction temperature, catalyst concentration, solvent type). Measure yield via gravimetric analysis and purity via HPLC (High-Performance Liquid Chromatography) with UV-Vis detection .
- Include control experiments to assess the impact of each parameter. For reproducibility, document reaction conditions (e.g., pH, stirring rate) in detail and validate results with triplicate trials .
- Data Table Example :
| Variable Tested | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 70–80°C | 85–90 | ≥98 |
| Catalyst (SnCl₂) | 0.5–1.0 mol% | 88–92 | ≥97 |
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Guidance :
- Combine FT-IR (Fourier Transform Infrared Spectroscopy) to identify functional groups (e.g., azo bonds at ~1500 cm⁻¹) and NMR (¹H/¹³C Nuclear Magnetic Resonance) to confirm molecular structure .
- For trace impurities, use LC-MS (Liquid Chromatography-Mass Spectrometry) with a C18 column and acetonitrile/water mobile phase .
Q. How can researchers ensure reproducibility in dyeing experiments using this compound?
- Methodological Guidance :
- Standardize dye bath conditions (e.g., 2% dye concentration, pH 4.5–5.5, 130°C for polyester) and document deviations .
- Use colorimetric analysis (CIELab coordinates) to quantify color strength (K/S values) and compare batches .
Advanced Research Questions
Q. What mechanisms underlie the photocatalytic degradation of this compound, and how can intermediates be identified?
- Methodological Guidance :
- Design experiments using TiO₂ or ZnO nanoparticles under UV light. Monitor degradation kinetics via UV-Vis spectroscopy (λmax ~450 nm) and identify intermediates via GC-MS (Gas Chromatography-Mass Spectrometry) .
- Key Challenge : Differentiate between hydroxyl radical (•OH) and superoxide (O₂•⁻) pathways using scavengers like tert-butanol or benzoquinone .
Q. How do molecular interactions between this compound and textile fibers influence dye uptake and fastness?
- Methodological Guidance :
- Employ molecular docking simulations (e.g., AutoDock Vina) to model dye-fiber interactions. Validate with experimental data from wash/rub fastness tests (ISO 105-C06/C08) .
- Analyze surface morphology pre-/post-dyeing via SEM (Scanning Electron Microscopy) to assess fiber penetration .
Q. What statistical approaches resolve contradictions in toxicity studies of this compound?
- Methodological Guidance :
- Perform meta-analysis of existing ecotoxicity data (e.g., LC50 for Daphnia magna). Use random-effects models to account for variability in experimental conditions (pH, exposure time) .
- Data Contradiction Example :
| Study | LC50 (mg/L) | pH | Exposure Time |
|---|---|---|---|
| A | 12.5 | 7.0 | 48h |
| B | 8.2 | 6.5 | 72h |
Q. Can computational models predict the environmental persistence of this compound in aquatic systems?
- Methodological Guidance :
- Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-life. Validate with OECD 301F Ready Biodegradability Test data .
- Incorporate hydrogeological parameters (e.g., water solubility: 0.12 mg/L at 25°C) into fugacity models for fate prediction .
Methodological Best Practices
- Data Validation : Cross-reference spectroscopic results with computational simulations (e.g., Gaussian for IR/NMR prediction) to confirm structural assignments .
- Ethical Reporting : Disclose conflicts of interest (e.g., industry funding) and raw data availability per FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Interdisciplinary Collaboration : Partner with toxicologists and computational chemists to address gaps in mechanistic and ecological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
